molecular formula C19H15NOS B11187668 1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone

1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B11187668
M. Wt: 305.4 g/mol
InChI Key: PAYMAMGOURTVBL-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone is an organic compound that features a unique combination of phenyl, pyridine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone can be achieved through several methods. One common approach involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide under reflux conditions in ethanol . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

These methods emphasize simplicity, atom economy, and minimal waste production .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with various biological molecules, influencing their activity. Additionally, the phenyl and pyridine rings can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone is unique due to its specific combination of phenyl, pyridine, and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

1,2-diphenyl-2-pyridin-2-ylsulfanylethanone

InChI

InChI=1S/C19H15NOS/c21-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22-17-13-7-8-14-20-17/h1-14,19H

InChI Key

PAYMAMGOURTVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=N3

Origin of Product

United States

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